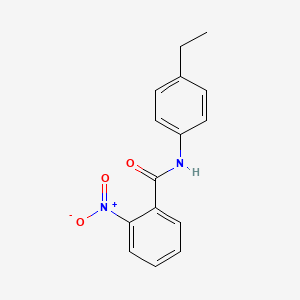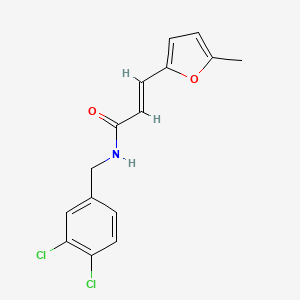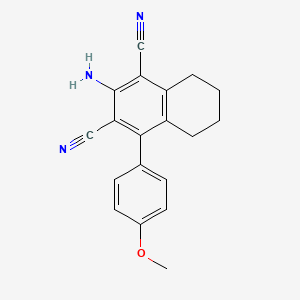![molecular formula C15H16N2O4S B5721811 N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用机制
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting HDACs, particularly HDAC1 and HDAC3. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also induces the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also inhibits the expression of genes that promote cancer cell growth and survival, such as Bcl-2 and survivin.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for HDAC1 and HDAC3, its ability to induce changes in gene expression, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including:
1. Further studies to elucidate its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
4. Combination therapy with other drugs to enhance its anti-cancer effects and overcome drug resistance.
5. Development of new HDAC inhibitors with improved efficacy and safety profiles.
合成方法
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival.
属性
IUPAC Name |
4-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-7-12(8-10-14)16-15(18)11-3-5-13(6-4-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNRRYIUCKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
